![molecular formula C18H17ClN2O5S B4066214 methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4066214.png)
methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Overview
Description
Methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is a useful research compound. Its molecular formula is C18H17ClN2O5S and its molecular weight is 408.9 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate is 408.0546705 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding in Anticonvulsant Enaminones
Research on compounds structurally related to enaminones, including those with chlorophenyl and cyano groups, has focused on their hydrogen bonding and crystal structures. These studies reveal insights into the sofa conformations of cyclohexene rings and the significance of intramolecular hydrogen bonding, which could influence the design of new compounds with improved stability and efficacy in various applications (Kubicki, Bassyouni, & Codding, 2000).
Chemical Transformations and Synthesis
Research into the synthesis and transformations of related compounds explores the creation of novel derivatives through chemical reactions. For instance, studies on chloromethyl-1,2,3,4-tetrahydropyrimidin-2-ones have led to the development of methods for producing methoxy- and cyano- derivatives, which could serve as intermediates for further chemical synthesis, offering pathways to a wide range of chemical entities for diverse research applications (Bullock, Carter, Gregory, & Shields, 1972).
Complexation and Application on Fabrics
Studies on the complexation of disperse dyes derived from thiophene with metals such as Cu, Co, and Zn reveal potential applications in the dyeing of polyester and nylon fabrics. This research demonstrates the influence of cyano and chlorophenyl groups on dye performance, including fastness and levelness, highlighting the potential for developing new materials with enhanced properties (Abolude, Bello, Nkeonye, & Giwa, 2021).
properties
IUPAC Name |
methyl 4-(4-chlorophenyl)-5-cyano-6-(2-ethoxy-2-oxoethyl)sulfanyl-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5S/c1-3-26-13(22)9-27-17-12(8-20)14(10-4-6-11(19)7-5-10)15(16(23)21-17)18(24)25-2/h4-7,14-15H,3,9H2,1-2H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFJWYRKODWEQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(C(=O)N1)C(=O)OC)C2=CC=C(C=C2)Cl)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-chlorophenyl)-5-cyano-6-[(2-ethoxy-2-oxoethyl)thio]-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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